

# A Comparative Guide to KRAS G12C Inhibitors: Adagrasib vs. Sotorasib

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent KRAS G12C inhibitors, Adagrasib (MRTX849) and Sotorasib (AMG 510), in various disease models. The information is compiled from publicly available preclinical and clinical trial data to support researchers and drug development professionals in their understanding of these targeted therapies.

#### **Mechanism of Action**

Both Adagrasib and Sotorasib are highly selective, orally bioavailable small-molecule inhibitors that specifically and irreversibly target the KRAS G12C mutant protein. The KRAS protein is a key signaling molecule that, when mutated, can become constitutively active, leading to uncontrolled cell growth and tumor formation. The G12C mutation results in the substitution of glycine with cysteine at codon 12. Adagrasib and Sotorasib form a covalent bond with this mutant cysteine, locking the KRAS G12C protein in an inactive, GDP-bound state. This prevents downstream signaling through pathways such as the MAPK and PI3K/AKT pathways, thereby inhibiting cancer cell proliferation and survival.

# **Preclinical Efficacy**

The following tables summarize the in vitro and in vivo preclinical efficacy of Adagrasib and Sotorasib in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) models.



**In Vitro Cell Line Data** 

Cell Line	Cancer Type	Adagrasib IC50 (nM)	Sotorasib IC50 (nM)
H358	NSCLC	10 - 100	Data Not Available
MIA PaCa-2	Pancreatic	10 - 100	Data Not Available
Various KRAS G12C Mutant Lines	Various	10 - 973 (2D), 0.2 - 1042 (3D)[1]	Data Not Available

In Vivo Xenograft Model Data

Xenograft Model	Cancer Type	Treatment	Tumor Growth Inhibition (TGI) / Regression
NSCLC Patient- Derived Xenograft	NSCLC	Adagrasib	Showed tumor regression[2]
CRC Patient-Derived Xenograft	CRC	Adagrasib + Cetuximab	Deep, durable regression[3]
KRAS G12C Mutant Tumors	Various	Sotorasib	Durable complete tumor regression in mice[4]

## **Clinical Efficacy**

The clinical efficacy of Adagrasib and Sotorasib has been evaluated in heavily pretreated patients with KRAS G12C-mutated solid tumors, primarily NSCLC and CRC. The pivotal trials for these drugs are the KRYSTAL-1 trial for Adagrasib and the CodeBreaK 100/200 trials for Sotorasib.

## **Non-Small Cell Lung Cancer (NSCLC)**



Clinical Trial	Drug	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progressio n-Free Survival (PFS)	Median Overall Survival (OS)
KRYSTAL-1 (Phase 2)	Adagrasib	42.9%[5]	-	6.5 months[5]	12.6 months[5]
CodeBreaK 100 (Phase 2)	Sotorasib	37.1%	-	6.8 months	-
CodeBreaK 200 (Phase 3)	Sotorasib	28%	83%	5.6 months	10.6 months

**Colorectal Cancer (CRC)** 

Clinical Trial	Drug	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progressio n-Free Survival (PFS)	Median Overall Survival (OS)
KRYSTAL-1 (Monotherapy )	Adagrasib	19%[6]	-	5.6 months[6]	-
KRYSTAL-1 (with Cetuximab)	Adagrasib	46%[6]	-	-	-
CodeBreaK 100 (Monotherapy )	Sotorasib	9.7%[7]	82.3%[7][8]	4.0 months[9]	-

# **Experimental Protocols**



## **Cell Viability Assay (General Protocol)**

- Cell Seeding: Cancer cell lines harboring the KRAS G12C mutation are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a serial dilution of the KRAS inhibitor (e.g., Adagrasib or Sotorasib) or a vehicle control (e.g., DMSO).
- Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
- Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which correlate with the number of viable cells.
- Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values (the concentration of the inhibitor that causes 50% inhibition of cell growth) are calculated using non-linear regression analysis.

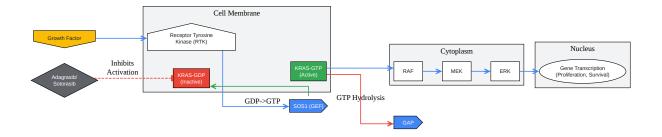
## In Vivo Xenograft Model (General Protocol)

- Cell Implantation: Human cancer cells with the KRAS G12C mutation are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).
   [10]
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization and Treatment: Mice are randomized into treatment and control groups. The
  treatment group receives the KRAS inhibitor (e.g., Adagrasib or Sotorasib) orally at a
  specified dose and schedule. The control group receives a vehicle control.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored to assess toxicity.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).



 Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

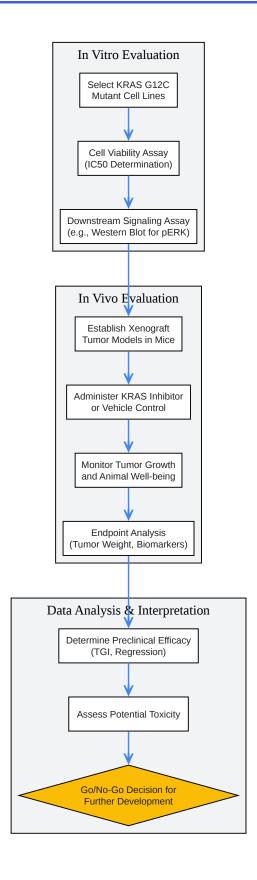
### **Visualizations**



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Caption: Simplified KRAS signaling pathway and the mechanism of action of Adagrasib and Sotorasib.





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Caption: A generalized experimental workflow for the preclinical evaluation of KRAS inhibitors.



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